molecular formula C17H22N4O2 B2689695 1-Benzyl-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-2-one CAS No. 2415570-27-1

1-Benzyl-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-2-one

Cat. No.: B2689695
CAS No.: 2415570-27-1
M. Wt: 314.389
InChI Key: RUPNXLSPHZNJKG-UHFFFAOYSA-N
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Description

1-Benzyl-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-2-one is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a benzyl group, an oxadiazole ring, and a piperazinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-2-one typically involves a multi-step process:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Attachment of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions, where the oxadiazole intermediate reacts with piperazine derivatives.

    Benzylation: The final step involves the benzylation of the piperazine nitrogen using benzyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the benzyl and oxadiazole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-Benzyl-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-2-one has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its activity against certain neurological disorders.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-2-one involves its interaction with specific molecular targets:

    Molecular Targets: It may target enzymes or receptors involved in neurological pathways.

    Pathways Involved: The compound can modulate neurotransmitter release or inhibit specific enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-Benzyl-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine: Lacks the ketone group, which may affect its biological activity.

    1-Benzyl-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-2-one: Contains a piperidine ring instead of piperazine, leading to different pharmacological properties.

Uniqueness

1-Benzyl-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-2-one is unique due to the combination of its structural features, which confer specific biological activities and make it a valuable compound in medicinal chemistry research.

Properties

IUPAC Name

1-benzyl-4-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2/c1-13(2)17-18-15(23-19-17)11-20-8-9-21(16(22)12-20)10-14-6-4-3-5-7-14/h3-7,13H,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUPNXLSPHZNJKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=N1)CN2CCN(C(=O)C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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